2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(15-6-3-11-21-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)22-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYFCATJBKIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbonyl chloride with piperidin-4-amine to form an intermediate, which is then cyclized with 2-aminobenzothiazole under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
The compound 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by case studies and data tables where relevant.
Structure and Composition
The compound consists of a piperidine ring substituted with a thiophene-2-carbonyl group and a benzothiazole moiety. This structural arrangement contributes to its unique chemical properties, which are essential for its biological activity.
Molecular Formula
- Molecular Weight : 295.36 g/mol
- IUPAC Name : 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of benzothiazole are often investigated for their antimicrobial , antitumor , and anti-inflammatory properties.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of similar compounds, showing that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. The findings suggest that compounds with thiophene and piperidine substitutions exhibit promising activity against breast and lung cancer cells .
Antimicrobial Properties
Compounds containing thiophene and benzothiazole have been shown to possess significant antimicrobial activity. A recent investigation demonstrated that derivatives of this compound exhibited effectiveness against gram-positive bacteria, including Staphylococcus aureus, highlighting its potential use as an antibacterial agent .
| Compound | Activity Against | Reference |
|---|---|---|
| 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole | Staphylococcus aureus | |
| Benzothiazole derivatives | Various cancer cell lines |
Neuropharmacology
Another area of interest is the neuropharmacological potential of this compound. Research has indicated that piperidine derivatives can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression and anxiety .
Synthesis and Modification
The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves multi-step synthetic routes that allow for further modification to enhance bioactivity. Various synthetic strategies have been explored, including:
- Condensation reactions : Combining thiophene derivatives with piperidine.
- Cyclization techniques : Forming the benzothiazole structure through cyclization methods.
These synthetic pathways are crucial for developing analogs with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Piperidine Derivatives
2-[1-(Chloroacetyl)piperidin-4-yl]-1,3-benzothiazole
- Structure : Differs by substitution at the piperidine nitrogen (chloroacetyl vs. thiophene-2-carbonyl).
- However, this may also increase toxicity compared to the thiophene-carbonyl group, which offers non-covalent interactions ().
GSK1702934A (1-(1-(5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl)-1H-benzimidazol-2(3H)-one)
Benzothiazoles with Varied Substituents
2-{4-(Aminoacetylenic)but-2-yn-1-yl}-1,3-benzothiazoles (BZ2–BZ7)
- Structure: Aminoacetylenic side chains (e.g., pyrrolidinyl, azepanyl) replace the piperidine-thiophene carbonyl group.
- Activity: BZ5 (azepanyl): MIC = 15.62 µg/mL against S. aureus and C. albicans. BZ7 (2,6-dimethylpiperidinyl): MIC = 31.25 µg/mL against P. aeruginosa ().
- Comparison : The target compound’s thiophene-carbonyl group may offer improved metabolic stability over the acetylenic linkers in BZ derivatives.
2-Aryl Benzothiazoles (3a–3e)
- Structure : Aryl substituents (e.g., 4-chlorobenzoyl, nitro groups) at the benzothiazole 2-position.
- Activity : Derivatives like 3c (2-fluoro-3-trifluoromethylphenyl) show antitubercular activity against M. tuberculosis H37Rv ().
- Comparison : The piperidine-thiophene moiety in the target compound may enhance solubility compared to lipophilic aryl groups.
Structural and Functional Data Table
Biological Activity
The compound 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole consists of a benzothiazole core linked to a thiophene-containing piperidine. This unique combination may contribute to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds featuring the benzothiazole moiety exhibit significant antitumor properties. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications at specific positions on the benzothiazole ring can enhance cytotoxicity against various cancer cell lines. In particular, compounds with electron-donating groups showed improved activity in inhibiting tumor growth.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Induction of apoptosis |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Inhibition of Bcl-2 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been well-documented. For example, compounds similar to 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole have shown efficacy in animal models for epilepsy, reducing seizure frequency and duration.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of specific enzymes : Compounds with thiazole and piperidine structures often act as enzyme inhibitors, interfering with pathways critical for cancer cell proliferation.
- Modulation of ion channels : The anticonvulsant effects may be attributed to the modulation of sodium and calcium channels in neuronal tissues.
Study 1: Antitumor Efficacy
A study published in a reputable journal investigated the antitumor efficacy of a series of benzothiazole derivatives, including those structurally related to 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant activity of thiazole-based compounds. The findings suggested that these compounds could significantly reduce seizure activity in rodent models, supporting their potential use in treating epilepsy.
Q & A
Q. Q: What are the optimal synthetic routes for preparing 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole, and how are intermediates validated?
A: The synthesis typically involves coupling a piperidine-thiophene carbonyl precursor with a benzothiazole scaffold. For example, analogous compounds are synthesized via cyclocondensation of substituted anilines with thiourea derivatives under reflux in ethanol or DMF . Intermediates are validated using multinuclear NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Elemental analysis (C, H, N, S) is used to verify purity .
Structural Confirmation
Q. Q: How can researchers resolve ambiguities in the stereochemistry or regioselectivity of the thiophene-piperidine-benzothiazole scaffold?
A: X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, pyrazoline-benzothiazole hybrids have been structurally confirmed using single-crystal diffraction to determine bond angles and spatial arrangements . Computational methods like DFT can supplement experimental data by optimizing geometry and predicting spectroscopic profiles .
Advanced Pharmacological Evaluation
Q. Q: What methodologies are used to evaluate the antitumor activity of benzothiazole derivatives like this compound?
A: Standard protocols include:
- In vitro assays : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays .
- Docking studies : Molecular docking against target proteins (e.g., EGFR, tubulin) using AutoDock Vina to predict binding modes .
Data Contradictions in Biological Activity
Q. Q: How should researchers address discrepancies between computational docking predictions and experimental bioactivity results?
A: Contradictions often arise due to oversimplified docking models (e.g., static protein structures vs. dynamic in vivo environments). Mitigation strategies include:
- Molecular dynamics simulations to account for protein flexibility .
- Free-energy perturbation (FEP) calculations to refine binding affinity predictions .
- Dose-response validation using orthogonal assays (e.g., Western blotting for protein inhibition) .
Green Chemistry Considerations
Q. Q: Are there sustainable methods to synthesize the benzothiazole core using CO₂ as a feedstock?
A: Emerging methods involve reductive carboxylation of o-aminothiophenol with CO₂ under H₂, silane, or borane catalysis. For example, Pd/C catalysts in supercritical CO₂ have achieved yields >80% for benzothiazole derivatives . Solvent-free microwave-assisted synthesis is another eco-friendly approach .
Advanced Structure-Activity Relationship (SAR) Analysis
Q. Q: How does the substitution pattern on the piperidine or thiophene moiety influence bioactivity?
A: Case studies show:
- Piperidine modifications : N-methylation enhances blood-brain barrier permeability, while bulky groups (e.g., 4-fluorophenyl) improve target selectivity .
- Thiophene substituents : Electron-withdrawing groups (e.g., -NO₂) increase antimicrobial activity but may reduce solubility .
- Benzothiazole position : 2-Substitution (vs. 6-) optimizes π-π stacking with hydrophobic enzyme pockets .
Analytical Method Development
Q. Q: What advanced techniques are used to quantify trace impurities in synthesized batches?
A:
- HPLC-PDA/MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Monitors thermal degradation products .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
Case Study: Anthelmintic Activity Optimization
Q. Q: How can researchers improve the anthelmintic efficacy of this compound?
A: Strategies include:
- Hybridization : Conjugating benzothiazole with indole moieties enhances nematode paralysis (EC₅₀ < 10 µM) .
- Prodrug design : Phosphate esters improve aqueous solubility for in vivo delivery .
- In vivo models : Testing in Caenorhabditis elegans or Haemonchus contortus using motility assays .
Stability and Degradation Pathways
Q. Q: What are the key degradation pathways under accelerated stability testing?
A: Common pathways include:
- Hydrolysis : Cleavage of the thiophene-carbonyl bond in acidic conditions .
- Oxidation : Sulfur in benzothiazole forms sulfoxides, detectable via LC-MS .
- Photodegradation : UV exposure induces ring-opening, mitigated by amber glass storage .
Advanced Computational Modeling
Q. Q: How can machine learning (ML) accelerate the discovery of novel benzothiazole analogs?
A: ML approaches include:
- QSAR models : Training on datasets (e.g., ChEMBL) to predict bioactivity .
- Generative adversarial networks (GANs) : Designing novel scaffolds with optimized ADMET profiles .
- Binding affinity prediction : AlphaFold2 for target-ligand interaction mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
